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Compound of Interest

Compound Name: 2,6-Dimethyl-3-nitropyridin-4-ol

Cat. No.: B079454

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

2,6-Dimethyl-3-nitropyridin-4-ol is a heterocyclic building block of significant interest in
medicinal chemistry. The pyridine scaffold is a privileged structure in drug design, with
approximately 14% of N-heterocyclic drugs approved by the FDA containing a pyridine moiety
as of 2021.[1] The presence of a nitro group, a hydroxyl group, and two methyl groups on the
pyridine ring of 2,6-Dimethyl-3-nitropyridin-4-ol offers multiple reactive sites for chemical
modification, making it a valuable intermediate for the synthesis of a diverse range of
biologically active molecules.

Nitropyridines, in general, serve as convenient and readily available precursors for various
mono- and polynuclear heterocyclic systems that have demonstrated a wide spectrum of
pharmacological activities, including antitumor, antiviral, and anti-neurodegenerative properties.
[1] This document provides detailed application notes and experimental protocols for the
utilization of 2,6-Dimethyl-3-nitropyridin-4-ol in the synthesis of potential therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-Dimethyl-3-nitropyridin-4-ol is
presented in the table below.
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Property Value

Molecular Formula C7HsN20s3

Molecular Weight 168.15 g/mol

Appearance Solid

Purity Typically 296%

InChl Key PKAUZTQOCSCVLK-UHFFFAOYSA-N

Applications in Drug Discovery

While direct synthesis of a marketed drug from 2,6-Dimethyl-3-nitropyridin-4-ol is not
prominently documented in publicly available literature, its structural motifs are present in
various biologically active compounds. The functional groups of this intermediate allow for
several key transformations, making it a valuable starting material for the synthesis of libraries
of compounds for screening.

1. Synthesis of Substituted Pyridine Derivatives as Kinase Inhibitors:

The 2,6-dimethylpyridine core is a feature in some kinase inhibitors. The hydroxyl group at the
4-position can be converted to a leaving group (e.g., a halide) to facilitate nucleophilic
substitution, or it can be alkylated to produce ether derivatives. The nitro group at the 3-position
can be reduced to an amino group, which can then be further functionalized through acylation,
alkylation, or participation in cyclization reactions to form fused heterocyclic systems. These
fused systems are often explored for their potential as kinase inhibitors. For example,
derivatives of 4-phenoxy-pyridine/pyrimidine have been designed and synthesized as dual
VEGFR-2/c-Met inhibitors.[2]

2. Precursor for Anticonvulsant Agents:

Substituted pyridine derivatives have shown promise as anticonvulsant agents.[3][4] The core
structure of 2,6-Dimethyl-3-nitropyridin-4-ol can be modified to introduce pharmacophores
known to be associated with anticonvulsant activity.

3. Synthesis of Antimicrobial Compounds:
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Nitropyridine derivatives have been investigated for their antimicrobial properties.[1] The nitro
group itself can contribute to the biological activity. Furthermore, the 2,6-dimethyl-3-
nitropyridin-4-ol scaffold can be elaborated to generate novel compounds for screening

against various bacterial and fungal strains.

Experimental Protocols

The following protocols are representative examples of synthetic transformations that can be
applied to 2,6-Dimethyl-3-nitropyridin-4-ol and related structures.

Protocol 1: General Procedure for the Reduction of the
Nitro Group

The reduction of the nitro group to an amine is a fundamental step in the functionalization of
2,6-Dimethyl-3-nitropyridin-4-ol.

Workflow for Nitro Group Reduction:

Add Reducing Agent (e.g., Fe/HCI, SnCI2, H2/Pd-C) Heat/Stir eaction at specifiet Isolate - - o
Solvent (e.g., Ethanol, Acetic Acid) emperature and time UEQUSIRD! 3-Amino-2,6-dimethylpyridin-4-ol

2,6-Dimethyl-3-nitropyridin-4-ol

Click to download full resolution via product page

Fig. 1: General workflow for the reduction of the nitro group.
Methodology:

 Dissolution: Dissolve 2,6-Dimethyl-3-nitropyridin-4-ol (1.0 eq) in a suitable solvent such as
ethanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser.

o Addition of Reducing Agent: Add a reducing agent, for example, iron powder (3-5 eq) and
concentrated hydrochloric acid (catalytic amount), or stannous chloride (SnCl2) (3-4 eq).
Alternatively, catalytic hydrogenation using Hz gas and a palladium on carbon (Pd/C) catalyst

can be employed.
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» Reaction: Heat the reaction mixture to reflux and monitor the progress using Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

e Work-up: Upon completion, cool the reaction mixture to room temperature. If using a
metal/acid reducing system, filter the mixture to remove the metal salts. Neutralize the filtrate
with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

o Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate,

dichloromethane).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography or recrystallization to yield 3-Amino-2,6-dimethylpyridin-4-ol.

Protocol 2: O-Alkylation of the Hydroxyl Group

The hydroxyl group can be alkylated to introduce a variety of side chains, which can modulate
the compound's physicochemical properties and biological activity.

Workflow for O-Alkylation:

Base (e.g., NaH, K2CO3) 5 )
2,6-Dimethyl-3-nitropyridin-4-ol Add Alkylating Agent (e.g., Alkyl halide) Stir REECANGE Spec't'ed Cool Quenching and extraction Isolate 4-Alkoxy-2,6-dimethyl-3-nitropyridine
temperature and time
Solvent (e.g., DMF, Acetonitrile)

Click to download full resolution via product page

Fig. 2: General workflow for the O-alkylation of the hydroxyl group.

Methodology:

o Deprotonation: To a solution of 2,6-Dimethyl-3-nitropyridin-4-ol (1.0 eq) in an anhydrous
aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like sodium
hydride (NaH) (1.1 eq) or potassium carbonate (K2COs) (2.0 eq) under an inert atmosphere
(e.g., nitrogen or argon).

o Addition of Alkylating Agent: Stir the mixture at room temperature for a specified time (e.g.,
30 minutes) to allow for deprotonation. Then, add the desired alkylating agent (e.g., an alkyl
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halide) (1.1 eq) dropwise.

o Reaction: Allow the reaction to proceed at room temperature or with gentle heating,
monitoring its progress by TLC or LC-MS.

o Work-up: Once the reaction is complete, quench it by the slow addition of water or a
saturated aqueous solution of ammonium chloride.

o Extraction: Extract the mixture with an organic solvent.

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate. Purify the crude product by column chromatography to obtain the
desired 4-alkoxy-2,6-dimethyl-3-nitropyridine derivative.

Quantitative Data from Related Studies

While specific data for derivatives of 2,6-Dimethyl-3-nitropyridin-4-ol is limited, the following
tables present data for structurally related compounds to illustrate the potential biological
activities that can be achieved.

Table 1: In vitro Anticancer Activity of 4-Phenoxy-pyridine/pyrimidine Derivatives against various

cell lines.[2]
MCF-7 ICso HepG2 ICso Ovcar-3 ICso
Compound A549 ICso (UM)
(uM) (uM) (uM)
23k 2.16 £ 0.19 9.13 + 0.65 20.15 + 2.64 9.65 +0.51
Foretinib 2.63x0.11 15.31+£0.42 5.37+£0.14 2.91+0.18
Sorafenib 7.94+0.25 8.12 + 0.33 4.46 +0.19 10.47 £0.51

Table 2: Kinase Inhibitory Activity of Compound 23Kk.[2]

Kinase ICs0 (UM)
VEGFR-2 1.05
c-Met 1.43
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Conclusion

2,6-Dimethyl-3-nitropyridin-4-ol represents a valuable and versatile intermediate in the field
of drug discovery. Its strategic placement of functional groups allows for a wide array of
chemical modifications, providing access to diverse libraries of novel compounds. The
protocols and data presented herein, though based on related structures, offer a solid
foundation for researchers to explore the synthetic potential of this building block in the quest
for new and effective therapeutic agents. Further investigation into the derivatization of 2,6-
Dimethyl-3-nitropyridin-4-ol is warranted to fully elucidate its potential in developing targeted
therapies for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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